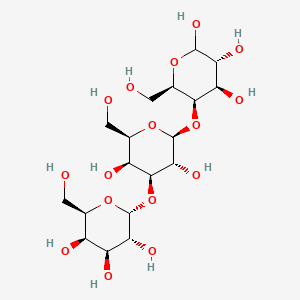

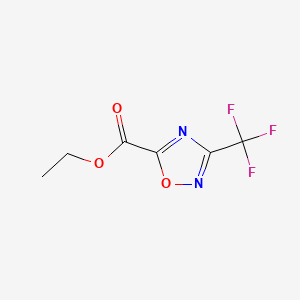

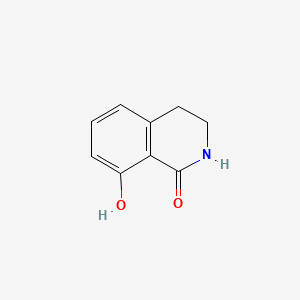

![molecular formula C7H4N4 B594446 Imidazo[1,2-a]pyrimidine-3-carbonitrile CAS No. 1232432-42-6](/img/structure/B594446.png)

Imidazo[1,2-a]pyrimidine-3-carbonitrile

Descripción general

Descripción

Imidazo[1,2-a]pyrimidine-3-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It is particularly important in living organisms as a core of purine bases, and these heterocycles are widely present among biologically active compounds .

Synthesis Analysis

A series of novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles were obtained through the Povarov (aza-Diels–Alder) and oxidation reactions, starting from benzimidazole-2-arylimines . During the Povarov reaction, [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-a]pyrimidines took place .Molecular Structure Analysis

The structures of all the obtained compounds were confirmed based on the data from 1H- and 13C-NMR spectroscopy, IR spectroscopy, and elemental analysis . The optimized molecular structure and its molecular orbital were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 . The reaction with ethylenediamine produced thioxoimidazo[1,2-a]pyridine-6-carbonitrile or tetrahydroimidazo[1,2-a]pyridine-6-carbonitrile .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Drug Development : Imidazo[1,2-a]pyrimidine is utilized in various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. Its functionalization at the 3-position allows for the construction of chemosynthetic strategies and development of new drugs (Goel, Luxami, & Paul, 2015).

Antimicrobial Agents : Derivatives of Imidazo[1,2-a]pyrimidine, such as benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidines, have been synthesized and shown to exhibit potent antimicrobial activity, offering potential in the development of new antimicrobial agents (Prasoona, Kishore, & Brahmeshwari, 2020).

Antibacterial and Antifungal Agents : Some imidazo-pyrimidine derivatives have been found to act as active antibacterial and antifungal agents, suggesting their significance in the treatment of infections (Aly & El‐Karim, 2011).

Photophysical Studies and DFT Calculations : Imidazo[1,2-a]pyrimidine derivatives have been synthesized for photophysical studies and DFT calculations, indicating their utility in material science and photochemistry (Fedotov et al., 2022).

Chemogenomic Profiling : Studies have shown that imidazo-pyridines and -pyrimidines target essential, conserved cellular processes, suggesting their importance in understanding cell physiology and in drug development (Yu et al., 2008).

Green Synthesis Methods : Research has also focused on developing eco-friendly synthesis methods for imidazo[1,2-a]pyrimidine derivatives, contributing to sustainable chemistry practices (Mahire et al., 2018).

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUJSIKOSHFIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704551 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

CAS RN |

1232432-42-6 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.